(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid (CAS 1150114-30-9) is a bifunctional heteroaryl building block procured for pharmaceutical and agrochemical library synthesis[1]. It features a reactive boronic acid moiety at the 4-position for Suzuki-Miyaura cross-couplings, paired with an electron-withdrawing methyl ester at the 2-position. This dual functionality provides a versatile handle for downstream derivatization—such as amidation or reduction—and decreases the rate of protodeboronation typically observed in basic aqueous media [1]. For industrial buyers, this compound offers a high-atom-economy alternative to heavier pinacol esters, streamlining synthetic workflows where rapid C-C bond formation and subsequent functionalization are critical [2].
Substituting this specific building block with its pinacol ester analog (CAS 957062-72-5) or simpler alternatives like unsubstituted pyridin-4-ylboronic acid introduces measurable process inefficiencies. Unsubstituted pyridine boronic acids suffer from rapid protodeboronation under alkaline coupling conditions, leading to yield loss and necessitating excess reagent equivalents [1]. While the pinacol ester reduces degradation, it carries a 31% mass penalty and requires in situ hydrolysis, which can stall low-temperature couplings [2]. Furthermore, utilizing a halogenated analog (e.g., 2-chloropyridin-4-ylboronic acid) to install the functional handle later requires multi-step carbonylation chemistry [3]. Procuring the exact 2-methoxycarbonyl free boronic acid bypasses these bottlenecks, ensuring direct incorporation of a readily derivatizable pyridine motif.
Heteroaryl boronic acids are susceptible to base-catalyzed protodeboronation. The electron-withdrawing 2-methoxycarbonyl group reduces the electron density of the pyridine ring, increasing the half-life of the C-B bond compared to the unsubstituted analog [1]. Under standard Suzuki basic conditions, the 2-methoxycarbonyl derivative exhibits a longer half-life, ensuring a higher effective concentration of the active transmetalation species and reducing the need to load excessive equivalents of the boronic acid.
| Evidence Dimension | Half-life against protodeboronation (basic aqueous media) |
| Target Compound Data | (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid exhibits an extended half-life (typically >5-fold longer). |
| Comparator Or Baseline | Unsubstituted pyridin-4-ylboronic acid (rapid degradation, t1/2 often <1 hour at 80 °C). |
| Quantified Difference | >5-fold increase in base stability half-life. |
| Conditions | Aqueous alkaline conditions (e.g., K2CO3/H2O) typical of cross-coupling. |
A longer half-life prevents yield loss from degradation, allowing buyers to use near-stoichiometric amounts rather than costly excesses.
In large-scale procurement, the mass efficiency of building blocks directly impacts the cost per mole of product. The free boronic acid provides the exact same reactive moiety as its pinacol ester counterpart but without the inert pinacol mass [1]. Furthermore, the free boronic acid can undergo transmetalation directly, bypassing the rate-limiting hydrolysis step required for BPin esters in aqueous organic mixtures, which accelerates the initial reaction rate in low-temperature couplings.
| Evidence Dimension | Precursor mass required per mole of active boron |
| Target Compound Data | 180.95 g/mol (Free boronic acid) |
| Comparator Or Baseline | 263.10 g/mol (Pinacol ester, CAS 957062-72-5) |
| Quantified Difference | 31.2% reduction in raw material mass per equivalent. |
| Conditions | Stoichiometric calculations for Suzuki-Miyaura coupling. |
Procuring the free acid lowers shipping, storage, and reagent mass costs by over 30% while avoiding the kinetic lag of BPin hydrolysis.
The 2-methoxycarbonyl group acts as an activated electrophile, allowing for direct, transition-metal-free derivatization post-coupling. If a buyer were to substitute this with 2-chloropyridin-4-ylboronic acid, achieving the same ester or amide downstream would require a palladium-catalyzed carbonylation step using toxic CO gas [1]. The pre-installed ester permits direct amidation with primary or secondary amines, often achieving >85% yields at ambient temperatures, thereby stripping an entire catalytic step from the manufacturing route.
| Evidence Dimension | Steps required for 2-position amidation post-coupling |
| Target Compound Data | 1 step (direct aminolysis of the ester). |
| Comparator Or Baseline | 2-Chloropyridin-4-ylboronic acid (requires 2 steps: coupling, then Pd-catalyzed carbonylation/amidation). |
| Quantified Difference | Eliminates 1 transition-metal-catalyzed step and the use of carbon monoxide. |
| Conditions | Post-coupling functionalization to pyridine-2-carboxamides. |
Pre-installation of the ester significantly shortens synthetic routes and avoids hazardous, high-pressure carbonylation chemistry.
In pharmaceutical discovery, the 2-carboxamide-pyridine motif is a frequently utilized scaffold. Procuring (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid allows medicinal chemists to perform a standard Suzuki coupling at the 4-position, followed immediately by parallel aminolysis of the 2-methyl ester with diverse amines[1]. This two-step sequence is reproducible and avoids the need for late-stage carbonylation, making it a streamlined option for automated library generation.
For scale-up campaigns requiring a functionalized pyridine ring, the free boronic acid offers a 31% mass advantage over the pinacol ester[2]. Its increased half-life against protodeboronation compared to unsubstituted analogs ensures reproducible yields in large batch reactors using standard aqueous alkaline conditions, minimizing the need for excess equivalents and simplifying downstream purification by avoiding pinacol byproducts.
The compound is a critical precursor for designing bipyridine or terpyridine-like polydentate ligands [3]. The 4-position can be coupled to other aromatic systems to extend the ligand backbone, while the 2-methoxycarbonyl group can be hydrolyzed to a carboxylic acid or reduced to a hydroxymethyl group, providing tunable coordination sites for transition metals in homogeneous catalysis.